2,3,5,6-Tetramethylphenylzinc iodide
Description
Historical Development of Organozinc Chemistry
The journey of organozinc chemistry began in 1848 when Edward Frankland synthesized the first organozinc compound, diethylzinc. mdpi.com This pioneering work laid the foundation for the broader field of organometallic chemistry. mdpi.com Initially, the high reactivity and pyrophoric nature of dialkylzinc reagents presented significant handling challenges. However, the subsequent development of organozinc halides (RZnX) marked a pivotal moment, offering a class of reagents with attenuated reactivity, making them more manageable and selective in chemical transformations.
Significance of Arylzinc Halides as Synthetic Intermediates
Arylzinc halides have carved a niche as highly valuable intermediates, particularly in the realm of palladium-catalyzed cross-coupling reactions, most notably the Negishi coupling. thieme-connect.deorgsyn.org Discovered by Ei-ichi Negishi, this reaction facilitates the formation of carbon-carbon bonds between an organozinc compound and an organic halide. thieme-connect.de
Compared to their more reactive counterparts like Grignard or organolithium reagents, arylzinc halides exhibit superior functional group tolerance, allowing for the presence of esters, ketones, and nitriles in the coupling partners without undergoing undesired side reactions. nih.gov This chemoselectivity is a significant advantage in the synthesis of complex, polyfunctional molecules. The preparation of arylzinc halides can be achieved through several methods, including the direct insertion of zinc metal into aryl halides and transmetalation from other organometallic species. mdpi.com
Rationale for Research on Sterically Hindered Arylzinc Species, with Focus on 2,3,5,6-Tetramethylphenylzinc Iodide
The exploration of sterically hindered arylzinc species, such as this compound (also known as iodozincio-durene), is driven by the need to construct highly substituted and sterically congested molecular architectures. These structures are often found in advanced materials and pharmaceutically active compounds. The four methyl groups on the phenyl ring of this compound impose significant steric bulk around the zinc-carbon bond.
Studying the synthesis and reactivity of such compounds provides valuable insights into the limits of cross-coupling reactions and helps in the development of more robust and efficient catalytic systems. The successful coupling of these bulky fragments opens up avenues for the synthesis of novel molecules that would be otherwise inaccessible through conventional methods. Research in this area often focuses on overcoming the steric hindrance that can impede the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. For instance, synthetic protocols for acylative Negishi coupling have been developed that are tolerant of sterically hindered substrates, indicating that with the right conditions, the steric bulk on the nucleophile does not impede the reaction. mdpi.com
General procedures for the synthesis of arylzinc iodides involve the direct insertion of activated zinc powder into the corresponding aryl iodide. A common method employs zinc powder activated with a catalytic amount of silver acetate (B1210297) in an ethereal solvent like 1,2-dimethoxyethane (B42094) (DME), often in the presence of a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA). mdpi.com
Table 1: General Conditions for the Synthesis of Arylzinc Iodides
| Component | Role | Typical Reagents/Conditions |
| Aryl Halide | Precursor | Aryl Iodide |
| Zinc Source | Metal | Zinc Powder (activated) |
| Activating Agent | Catalyst | Silver Acetate, Chlorotrimethylsilane |
| Solvent | Medium | Anhydrous DME, THF |
| Ligand | Stabilizer | TMEDA |
| Atmosphere | Inert | Argon or Nitrogen |
| Temperature | Reaction Condition | Room temperature to reflux |
This table represents a generalized procedure and specific conditions may vary based on the substrate.
Overview of Key Research Areas and Challenges for Bulky Arylzinc Systems
The primary challenge associated with sterically hindered arylzinc reagents like this compound is their reduced reactivity in cross-coupling reactions. The bulky substituents can hinder the approach of the organozinc reagent to the metal center of the catalyst during the transmetalation step, a crucial part of the Negishi coupling cycle. nih.gov
Key research areas are therefore focused on:
Development of More Active Catalysts: Designing palladium or nickel catalysts with ligands that are both bulky enough to promote reductive elimination and sufficiently open to accommodate sterically demanding substrates during transmetalation.
Optimization of Reaction Conditions: Investigating the effects of solvents, temperature, and additives to enhance the rate and yield of coupling reactions involving bulky arylzinc reagents. For example, the use of more polar solvents or the addition of lithium salts can sometimes facilitate the reaction. organic-chemistry.org
Exploring Alternative Coupling Strategies: Investigating other cross-coupling protocols or alternative synthetic routes that may be more tolerant of steric hindrance.
Structural and Mechanistic Studies: Elucidating the precise structure of these bulky arylzinc reagents in solution and understanding the mechanistic details of their reactions to rationally design better synthetic methods.
Overcoming these challenges is crucial for expanding the synthetic utility of sterically hindered arylzinc reagents and enabling the efficient construction of complex, highly substituted aromatic compounds.
Structure
3D Structure of Parent
Properties
IUPAC Name |
iodozinc(1+);1,2,4,5-tetramethylbenzene-6-ide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13.HI.Zn/c1-7-5-9(3)10(4)6-8(7)2;;/h5H,1-4H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEFPLFQYALZLV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C([C-]=C1C)C)C.[Zn+]I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,3,5,6 Tetramethylphenylzinc Iodide
Direct Oxidative Insertion of Zinc into 2,3,5,6-Tetramethyliodobenzene
The direct reaction of an organic halide with metallic zinc is a common and straightforward method for the preparation of organozinc reagents. This oxidative insertion involves the reaction of 2,3,5,6-tetramethyliodobenzene with zinc metal to form the desired 2,3,5,6-tetramethylphenylzinc iodide. The efficiency of this reaction is highly dependent on the reaction conditions, the nature of the zinc metal, and the presence of activating agents.
Reaction Conditions and Solvent Effects
The direct insertion of zinc into aryl iodides is significantly influenced by the choice of solvent. Ethereal solvents such as tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME) are commonly employed. Polar aprotic solvents can also be used and have been shown to accelerate the rate of oxidative addition. For instance, the use of solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can enhance the reaction rate compared to less polar solvents like THF organic-chemistry.org. However, the choice of solvent must also consider its compatibility with the desired subsequent reactions of the organozinc reagent.
The reaction temperature is another critical parameter. While some highly reactive zinc species can react at room temperature, often gentle heating is required to initiate and sustain the reaction. For the synthesis of many arylzinc halides, temperatures in the range of 25-50°C are typical organic-chemistry.org. The steric hindrance presented by the four methyl groups on the aromatic ring of 2,3,5,6-tetramethyliodobenzene might necessitate slightly more forcing conditions or longer reaction times compared to less substituted aryl iodides.
Below is a table summarizing typical solvent effects on the direct synthesis of arylzinc halides.
| Solvent | Typical Reaction Temperature (°C) | General Observations |
| Tetrahydrofuran (THF) | 25 - 65 | Commonly used, good balance of reactivity and stability. |
| 1,2-Dimethoxyethane (DME) | 25 - 80 | Can enhance reactivity for less reactive halides. |
| N,N-Dimethylformamide (DMF) | 25 - 50 | Accelerates reaction but can be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | 25 - 50 | Significantly accelerates oxidative addition. |
Influence of Zinc Activation Techniques
The reactivity of commercially available zinc powder is often low due to a passivating layer of zinc oxide on its surface. Therefore, activation of the zinc is crucial for successful oxidative insertion. Several techniques are employed to activate zinc metal:
Rieke Zinc: This highly reactive form of zinc is prepared by the reduction of a zinc salt, such as zinc chloride, with an alkali metal like lithium or potassium in the presence of an electron carrier like naphthalene. Rieke zinc is a fine, black powder with a high surface area and is free of oxide layers, making it highly effective for the synthesis of organozinc reagents from both aryl and alkyl halides.
Chemical Activation: A common laboratory practice involves the treatment of zinc dust with various reagents to remove the oxide layer and increase surface area. Common activating agents include:
1,2-dibromoethane: This reagent reacts with zinc to form zinc bromide and ethene, exposing a fresh zinc surface.
Iodine: A small amount of iodine can etch the zinc surface, facilitating the reaction.
Trimethylsilyl chloride (TMSCl): This is another effective activating agent that helps to break down the oxide layer.
Mechanical Activation: Techniques such as ball-milling can be used to activate zinc by physically breaking down the particles and exposing fresh surfaces. This method can be performed under solvent-free or low-solvent conditions.
The choice of activation method can significantly impact the yield and reaction time for the synthesis of this compound.
| Activation Method | Description | Advantages |
| Rieke Zinc | Reduction of ZnCl₂ with an alkali metal. | Very high reactivity, allows for mild reaction conditions. |
| 1,2-Dibromoethane | In situ formation of zinc bromide. | Simple and effective for laboratory-scale preparations. |
| Iodine | Etching of the zinc surface. | Readily available and easy to implement. |
| TMSCl | Removal of the passivating oxide layer. | Efficient and widely used. |
Role of Additives in Enhancing Reactivity
The addition of certain salts, particularly lithium chloride (LiCl), has been shown to have a dramatic effect on the direct synthesis of organozinc reagents in ethereal solvents like THF. The presence of LiCl can significantly accelerate the reaction and improve the yield of the desired arylzinc halide organic-chemistry.org. It is believed that LiCl helps to solubilize the organozinc species as it is formed on the surface of the zinc metal, thereby preventing the passivation of the metal surface and allowing the reaction to proceed to completion. This "LiCl effect" is particularly beneficial for the synthesis of functionalized and sterically hindered arylzinc reagents. For the preparation of this compound, the use of LiCl would likely be advantageous in achieving a high yield and a reasonable reaction time. Other additives, such as indium salts, have also been reported to catalyze the insertion of zinc into aryl halides nih.gov.
Transmetalation Routes to this compound
Transmetalation is another powerful method for the synthesis of organozinc compounds. This approach involves the reaction of a more reactive organometallic species, such as an aryllithium or an arylmagnesium compound, with a zinc halide salt. This method is particularly useful when the direct oxidative insertion is sluggish or incompatible with certain functional groups.
From Aryllithium Precursors
The synthesis of this compound can be achieved by first preparing 2,3,5,6-tetramethylphenyllithium. This aryllithium reagent can be generated from 2,3,5,6-tetramethyliodobenzene via lithium-halogen exchange with an alkyllithium reagent such as n-butyllithium or tert-butyllithium, or from 1,2,4,5-tetramethylbenzene via direct deprotonation with a strong base. The subsequent reaction of the aryllithium species with one equivalent of zinc iodide (ZnI₂) in an ethereal solvent like THF or diethyl ether at low temperatures (typically between -78 °C and 0 °C) results in a clean transmetalation to afford this compound and lithium iodide.
This method offers the advantage of starting from a readily prepared organolithium compound, and the transmetalation step is generally fast and high-yielding.
From Arylmagnesium Halide Precursors
An alternative transmetalation route involves the use of a Grignard reagent. 2,3,5,6-Tetramethylphenylmagnesium iodide can be prepared by the reaction of 2,3,5,6-tetramethyliodobenzene with magnesium metal in an ethereal solvent. The subsequent addition of this Grignard reagent to a solution of zinc iodide (ZnI₂) leads to the formation of this compound and a magnesium halide salt.
This method is often preferred over the aryllithium route due to the milder conditions required for the preparation of the Grignard reagent and its generally better functional group tolerance. The transmetalation from a Grignard reagent to a zinc halide is typically a rapid and efficient process.
Below is a table summarizing the transmetalation routes.
| Precursor | Reagents | Typical Solvent | Typical Temperature (°C) |
| Aryllithium | 1. Alkyllithium (e.g., n-BuLi) 2. ZnI₂ | THF, Diethyl ether | -78 to 0 |
| Arylmagnesium Halide | 1. Mg metal 2. ZnI₂ | THF, Diethyl ether | 0 to 25 |
Optimization of Transmetalation Conditions for Bulky Aryl Groups
The direct insertion of zinc metal into the carbon-iodine bond of 1-iodo-2,3,5,6-tetramethylbenzene is a primary method for the synthesis of this compound. However, the steric hindrance posed by the four methyl groups on the aromatic ring can significantly slow down this reaction. To overcome this, specific optimization of reaction conditions is necessary.
For a typical laboratory-scale synthesis of a sterically hindered arylzinc iodide, the following conditions can be considered optimal:
| Parameter | Condition | Rationale |
| Zinc Source | Zinc dust or powder | High surface area promotes faster reaction. |
| Activation | Pre-activation with I2 or TMSCl | Removes passivating oxide layer from zinc surface. nih.gov |
| Solvent | Tetrahydrofuran (THF) | Ethereal solvent that effectively solvates the organozinc species. |
| Additive | Lithium Chloride (LiCl) | Accelerates the reaction by aiding in the solubilization of the organozinc intermediate. nih.gov |
| Temperature | 40-60 °C | Provides sufficient energy to overcome the activation barrier for the sterically hindered substrate. |
The progress of the reaction can be monitored by quenching aliquots with iodine and analyzing the consumption of the starting aryl iodide and the formation of the corresponding diiodinated arene by gas chromatography.
Alternative Synthetic Approaches for Organozinc Iodides
Beyond the direct insertion of zinc into aryl iodides, several alternative methods can be employed for the synthesis of organozinc iodides, especially for challenging substrates.
One of the most effective alternatives is the use of highly reactive "Rieke zinc." reddit.com Rieke zinc is prepared by the reduction of a zinc salt, such as zinc chloride (ZnCl₂), with a potent reducing agent like lithium naphthalenide. This process generates a highly porous, fine black powder of zinc with a very high surface area and reactivity. This enhanced reactivity allows for the oxidative addition to a wider range of organic halides, including sterically hindered ones, often at lower temperatures than with commercial zinc dust.
Another common approach is the transmetalation from a more reactive organometallic precursor. This typically involves a two-step process:
Formation of an Organolithium or Grignard Reagent: 1-Iodo-2,3,5,6-tetramethylbenzene can be converted to its corresponding organolithium or Grignard reagent by reaction with an alkyllithium reagent (e.g., n-butyllithium) or magnesium metal, respectively.
Transmetalation with a Zinc Salt: The resulting organolithium or Grignard reagent is then treated with a zinc halide, typically zinc iodide (ZnI₂) or zinc chloride (ZnCl₂), to yield the desired this compound. nih.gov
A potential drawback of this method is the presence of residual magnesium or lithium salts in the final organozinc solution, which can sometimes influence the outcome of subsequent reactions. reddit.com
The following table summarizes the key features of these alternative approaches:
| Method | Starting Materials | Key Advantages | Potential Drawbacks |
| Rieke Zinc | 1-Iodo-2,3,5,6-tetramethylbenzene, ZnCl₂, Lithium Naphthalenide | High reactivity, milder reaction conditions, suitable for less reactive halides. | Requires the in situ preparation of the highly pyrophoric Rieke zinc. |
| Transmetalation | 1-Iodo-2,3,5,6-tetramethylbenzene, n-BuLi or Mg, ZnI₂ | Well-established and reliable method. | Two-step process, potential for salt byproducts (e.g., MgX₂, LiX) in the final solution. reddit.com |
Strategies for Scalable Synthesis in Research Settings
For the production of larger quantities of this compound in a research laboratory, batch processes can become cumbersome and potentially hazardous due to the exothermicity of the reaction and the handling of pyrophoric reagents. Continuous flow chemistry offers a safer and more scalable alternative.
In a typical flow setup for the synthesis of organozinc reagents, a solution of the aryl iodide (1-iodo-2,3,5,6-tetramethylbenzene) in a suitable solvent like THF is passed through a heated column packed with zinc metal. The temperature of the column can be precisely controlled, allowing for safe and efficient reaction conditions. The residence time of the reagent solution in the column is a critical parameter that can be adjusted by controlling the flow rate to ensure complete conversion.
The advantages of a continuous flow approach for the synthesis of organozinc reagents include:
Enhanced Safety: The small reaction volume at any given time minimizes the risks associated with exothermic reactions and the handling of sensitive reagents.
Improved Heat Transfer: The high surface-area-to-volume ratio in a flow reactor allows for efficient heat dissipation, preventing thermal runaways.
Precise Control of Reaction Parameters: Temperature, pressure, and residence time can be accurately controlled, leading to higher reproducibility and yields.
Scalability: The production capacity can be easily increased by running the flow system for longer periods or by using a larger reactor column.
Recent studies have demonstrated the successful scalable continuous synthesis of various organozinc reagents with high yields and purity, highlighting the potential of this technology for routine laboratory use.
Reactivity Profiles and Fundamental Transformations of 2,3,5,6 Tetramethylphenylzinc Iodide
General Reactivity Trends of Arylzinc Iodides
Arylzinc iodides (ArZnI) are a class of organozinc compounds that serve as versatile intermediates in organic synthesis. mdpi.com They are typically less reactive than their Grignard or organolithium counterparts, a characteristic that imparts a higher degree of functional group tolerance and chemoselectivity in their reactions. mdpi.com The formation of arylzinc iodides is often achieved through the direct insertion of zinc metal into an aryl iodide, a process that can be facilitated by the use of highly reactive Rieke® Zinc. This method is compatible with a variety of sensitive functional groups such as nitriles, esters, and ketones. riekemetals.com
The reactivity of arylzinc iodides is largely defined by the polar covalent zinc-carbon bond, which allows the aryl group to function as a nucleophile. They are commonly employed in cross-coupling reactions, such as the Negishi coupling, where they react with various organic halides in the presence of a palladium or nickel catalyst.
The general reactivity of arylzinc iodides can be summarized in the following table:
| Reaction Type | Description | Catalyst/Conditions |
| Negishi Coupling | Forms a new carbon-carbon bond between the aryl group and an organic halide. | Pd or Ni catalyst |
| Acylation | Reacts with acyl chlorides to form ketones. | Typically uncatalyzed or with a Cu(I) salt |
| 1,4-Addition | Adds to α,β-unsaturated carbonyl compounds. | Often requires an activating agent |
| Electrophilic Quenching | Reacts with various electrophiles like aldehydes, ketones, and imines. | Varies depending on the electrophile |
Impact of Steric Hindrance from the 2,3,5,6-Tetramethylphenyl Moiety
The 2,3,5,6-tetramethylphenyl group, also known as the duryl group, is exceptionally bulky due to the presence of four methyl groups on the aromatic ring. This steric hindrance is a dominant factor governing the reactivity of 2,3,5,6-tetramethylphenylzinc iodide.
The steric bulk of the duryl group is expected to significantly decrease the rate of reactions involving this compound. The approach of reactants to the zinc-carbon bond is impeded, raising the activation energy of the transition state. For instance, in reactions with electrophiles, the bulky methyl groups can shield the nucleophilic carbon center, making bond formation more difficult.
This steric hindrance can also lead to high selectivity in certain reactions. For example, in reactions with unsymmetrical electrophiles, the duryl group may favor attack at the less sterically hindered position. A study on the asymmetric transfer hydrogenation of diarylketones demonstrated that ketones bearing ortho-substituted aromatic rings, such as pentamethylphenyl ketones, can be completely resistant to reduction due to steric shielding by the ortho substituents. researchgate.net This suggests that this compound would likely exhibit similar resistance to certain reactions at the zinc-bound carbon.
The table below illustrates the expected impact of the 2,3,5,6-tetramethylphenyl group on reaction outcomes compared to a less hindered arylzinc iodide like phenylzinc iodide.
| Reaction | Phenylzinc Iodide | This compound (Expected) |
| Reaction with a small electrophile (e.g., formaldehyde) | Fast reaction | Slower reaction |
| Reaction with a bulky electrophile (e.g., 2,4,6-trimethylbenzoyl chloride) | Moderate reaction rate | Very slow or no reaction |
| Selectivity in reaction with an unsymmetrical ketone | Moderate selectivity | High selectivity for the less hindered face |
In the solid state and in solution, organozinc compounds can exist as monomers, dimers, or higher aggregates. The coordination environment around the zinc atom is influenced by the solvent and the nature of the organic and halide substituents. The significant steric bulk of the 2,3,5,6-tetramethylphenyl group would likely prevent the formation of higher-order aggregates, favoring monomeric or dimeric species in solution. This steric shielding can also influence the coordination of solvent molecules or other ligands to the zinc center, potentially affecting the reagent's solubility and reactivity.
Electrophilic Reactivity of the Zinc-Carbon Bond
While the primary reactivity of arylzinc iodides involves the nucleophilic character of the aryl group, the zinc-carbon bond itself can exhibit electrophilic character. The zinc atom is a Lewis acid and can coordinate to Lewis bases. This interaction can activate the Zn-C bond towards cleavage. However, in the case of this compound, the steric bulk of the duryl group would likely hinder the approach of nucleophiles to the zinc center, thus reducing the electrophilic reactivity at the zinc-carbon bond.
Nucleophilic Reactivity and Ligand Exchange Processes
The nucleophilicity of the aryl group in this compound is the cornerstone of its utility in organic synthesis. Despite the steric hindrance, the carbon atom attached to the zinc remains a potent nucleophile, capable of participating in a range of carbon-carbon bond-forming reactions.
Ligand exchange processes are common in organozinc chemistry. For instance, in the presence of other organometallic reagents or salts, the iodide and the 2,3,5,6-tetramethylphenyl group can exchange with other ligands. The Schlenk equilibrium, which describes the disproportionation of RZnX into R₂Zn and ZnX₂, is a fundamental example of such an exchange. For this compound, the equilibrium would be as follows:
2 (CH₃)₄C₆HZnI ⇌ [(CH₃)₄C₆H]₂Zn + ZnI₂
The position of this equilibrium is influenced by the solvent and the presence of other coordinating species. The steric bulk of the duryl group may shift the equilibrium towards the monomeric arylzinc iodide species.
Catalytic Applications in Carbon Carbon Bond Forming Reactions
Negishi Cross-Coupling with 2,3,5,6-Tetramethylphenylzinc Iodide
The Negishi coupling is a versatile and widely used transition metal-catalyzed reaction that joins organozinc compounds with various organic electrophiles. The use of this compound in this context allows for the introduction of the sterically demanding duryl moiety onto a range of molecular scaffolds. This is particularly significant for the synthesis of complex biaryl systems where significant steric bulk is required to influence molecular conformation or properties.
Palladium-Catalyzed Coupling Reactions
Palladium complexes are the most common catalysts for Negishi cross-coupling reactions, valued for their high functional group tolerance and efficiency. The general mechanism involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
The palladium-catalyzed coupling of this compound with aryl and vinyl halides (such as iodides and bromides) or pseudohalides (like triflates) is a key method for constructing sp²-sp² carbon bonds. These reactions are instrumental in synthesizing sterically congested biaryl compounds. The choice of palladium catalyst and ligands is crucial for achieving good yields, especially when dealing with sterically hindered coupling partners. While specific data for the coupling of this compound is not extensively tabulated in general literature, the principles of Negishi coupling suggest that catalysts with bulky, electron-rich phosphine (B1218219) ligands are often effective in promoting the reductive elimination step for hindered substrates.
Table 1: Representative Palladium-Catalyzed Negishi Couplings (Note: This table is illustrative of typical Negishi reactions, as specific data for this compound is not readily available in broad surveys. Conditions are generalized.)
| Organozinc Reagent | Electrophile | Catalyst System | Product | Yield |
| Arylzinc Halide | Aryl Iodide | Pd(PPh₃)₄ | Biaryl | Good-Excellent |
| Arylzinc Halide | Aryl Bromide | Pd₂(dba)₃ / Ligand | Biaryl | Moderate-Excellent |
| Arylzinc Halide | Vinyl Bromide | PdCl₂(dppf) | Arylated Alkene | Good |
| Arylzinc Halide | Vinyl Triflate | Pd(OAc)₂ / Ligand | Arylated Alkene | Good |
This table is a generalized representation of the Negishi reaction scope.
Carbonylative cross-coupling reactions are a powerful variant in which a molecule of carbon monoxide (CO) is inserted between the organic groups of the coupling partners, leading to the formation of ketones. The palladium-catalyzed carbonylative Negishi coupling of this compound with an aryl halide would produce a sterically hindered aryl ketone. This process is highly valuable for accessing complex carbonyl compounds. The reaction typically proceeds under a CO atmosphere, where the acyl-palladium intermediate formed after CO insertion undergoes transmetalation and reductive elimination. The synthesis of hindered ketones, such as those involving the duryl group, can be challenging, and this method provides a direct route.
The scope of palladium-catalyzed Negishi reactions extends to alkenyl (vinyl) and alkynyl (ethynyl) electrophiles. The coupling of this compound with alkenyl halides or triflates allows for the synthesis of styrenyl-type compounds bearing the bulky duryl substituent. These reactions are often highly stereospecific, with the configuration of the double bond in the vinyl halide being retained in the product.
Similarly, coupling with alkynyl halides provides a direct route to arylalkynes. This transformation is significant for creating rigid structures with extended conjugation. The reaction of this compound with an alkynyl halide, catalyzed by palladium, would yield a 1-alkynyl-2,3,5,6-tetramethylbenzene derivative.
Nickel-Catalyzed Coupling Reactions
Nickel catalysts serve as an important, often more cost-effective, alternative to palladium for Negishi cross-coupling reactions. Nickel complexes can exhibit different reactivity and selectivity profiles compared to their palladium counterparts, which can be advantageous in certain contexts, particularly with challenging substrates.
For the coupling of sterically hindered reagents like this compound, nickel catalysts can offer distinct advantages over palladium. The smaller atomic radius of nickel may facilitate certain steps in the catalytic cycle that are difficult for the larger palladium atom when bulky substrates are involved. For instance, nickel has been shown to be particularly effective for coupling sterically challenging aryl electrophiles in other types of cross-coupling reactions. While palladium catalysts can struggle with the formation of highly congested tetra-ortho-substituted biaryls, nickel-based systems are sometimes more successful. This superiority is attributed to the different geometric and electronic properties of nickel intermediates, which can better accommodate severe steric crowding and facilitate the crucial reductive elimination step to form the final C-C bond.
Mechanistic Considerations in Ni-Catalysis
While nickel-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, specific mechanistic studies involving this compound are not extensively detailed in available literature. General mechanisms for nickel-catalyzed reactions, particularly those employing bipyridine ligands, often involve photochemical processes. nih.gov For instance, energy transfer from an iridium photosensitizer can excite a Ni(II) intermediate, facilitating C-H functionalization. nih.gov Another proposed pathway involves a Ni(I)/Ni(III) catalytic cycle initiated by the comproportionation of a Ni(0) species and a Ni(II) halide. nih.gov However, detailed mechanistic investigations, including kinetic studies, reaction intermediates, and the precise role of the organozinc reagent, specifically for this compound, remain an area requiring further exploration.
Iron-Catalyzed Cross-Coupling Variants
Iron-catalyzed cross-coupling has emerged as a cost-effective and environmentally benign alternative to methods using precious metals. organic-chemistry.orgmdpi.comthieme-connect.de These reactions are effective for coupling alkyl sulfonates with various arylzinc reagents in the presence of ligands like N,N,N′,N′-tetramethylethylenediamine (TMEDA). organic-chemistry.org The mechanism can involve the in situ formation of alkyl iodides from sulfonate precursors, which then enter the catalytic cycle. organic-chemistry.org Despite the broad utility of iron catalysis for forming C(sp²)–C(sp³) bonds, specific examples and detailed studies employing this compound as the nucleophilic partner are not prominently featured in the reviewed scientific literature. mdpi.comnih.gov
Cobalt-Catalyzed Cross-Coupling Reactions
Cobalt catalysis offers a powerful tool for the cross-coupling of organozinc reagents with (hetero)aryl and alkynyl halides. nih.govresearchgate.net Catalytic systems, often comprising cobalt(II) chloride and bipyridine-type ligands, can effectively couple various functionalized primary and secondary alkylzinc reagents. nih.govresearchgate.netuni-muenchen.de Mechanistic investigations sometimes point to the involvement of radical intermediates. nih.gov While these methods are robust for a range of substrates, including complex cycloalkylzinc species, dedicated reports on the application of this compound within this reaction class are not found in the surveyed literature. nih.govnih.gov
Copper-Mediated/Catalyzed Reactions
Conjugate Addition Reactions
Copper-catalyzed conjugate addition, or Michael addition, is a fundamental C-C bond-forming reaction. The process is widely used with organometallic reagents like Grignard reagents and organozincs to react with α,β-unsaturated compounds. mdpi.combeilstein-journals.orgharvard.edumdpi.com The choice of copper source and ligands can be critical for achieving high regioselectivity (e.g., 1,4- vs. 1,6-addition) and enantioselectivity. beilstein-journals.orgbeilstein-journals.org However, specific research detailing the use of this compound as the nucleophile in copper-catalyzed conjugate additions is not available in the provided search results.
Other Transition Metal-Catalyzed Transformations
Beyond nickel, iron, cobalt, and copper, palladium catalysis represents a major field for cross-coupling reactions involving organozinc reagents (Negishi coupling). nih.govnih.gov These reactions are highly versatile for coupling N-heteroaryl halides with functionalized alkylzinc iodides or aryl halides with various organozinc partners. nih.govorganic-chemistry.orgelsevierpure.com However, a review of the literature focusing on other transition metals did not yield specific examples where this compound was the featured organozinc component.
Manganese, Silver, and Gold Catalysis
Transition metal-catalyzed reactions are a cornerstone of modern organic synthesis. Manganese, being an earth-abundant and inexpensive metal, has gained attention as a catalyst for C-C bond formation. Similarly, silver and gold have unique catalytic properties that enable specific transformations. Cationic gold, for instance, is a powerful activator of carbon-carbon multiple bonds.
Despite the extensive research into these metals for catalysis, there is a notable absence of studies detailing the use of this compound as a reagent in C-C bond-forming reactions catalyzed by manganese, silver, or gold. The scientific literature does not currently provide examples or detailed research findings for the application of this specific organozinc compound under these catalytic systems.
Tandem and Cascade Reactions Utilizing this compound
Tandem and cascade reactions, which involve multiple bond-forming events in a single synthetic operation, represent a highly efficient strategy for the rapid construction of molecular complexity. Organozinc reagents are known to participate in such sequences. nih.gov These reactions can be initiated by various catalytic processes, leading to the formation of intricate molecular architectures.
However, a comprehensive search of the chemical literature does not yield specific instances where this compound is a key component in tandem or cascade reactions for C-C bond formation. While the principles of tandem and cascade reactions involving other organozinc reagents are well-established, the application of this sterically encumbered durene-derived zinc reagent in such complex transformations has not been documented.
Due to the lack of available research data, a detailed discussion and presentation of data tables on the catalytic applications of this compound in the specified reactions cannot be provided at this time. Further research would be necessary to explore the potential of this compound in these areas of catalysis.
Mechanistic Investigations of Reactions Involving 2,3,5,6 Tetramethylphenylzinc Iodide
Elucidation of Oxidative Addition Mechanisms
The formation of arylzinc halides, including 2,3,5,6-tetramethylphenylzinc iodide, from the corresponding aryl iodide and metallic zinc is understood to proceed via a direct insertion mechanism. This process, however, is not a single elementary step but a sequence involving initial interaction at the metal surface followed by release into the solution. Mechanistic studies have revealed a two-primary-step mechanism:
Oxidative Addition: The initial step is the oxidative addition of the aryl iodide to the surface of the metallic zinc, forming a surface-bound organozinc intermediate (ArZnI).
Solubilization: The surface-bound intermediate is then solubilized into the reaction medium, making it available for subsequent reactions.
The oxidative addition of aryl halides to zinc metal is widely believed to proceed through a single-electron transfer (SET) pathway. In this proposed mechanism, an electron is transferred from the zinc metal to the aryl iodide. This transfer results in the formation of a radical anion of the aryl iodide, which then fragments to produce an aryl radical and an iodide anion. The aryl radical can then react with a zinc radical cation on the metal surface to form the organozinc species.
While direct observation of these radical intermediates for this compound is challenging due to their transient nature, the involvement of SET pathways is supported by studies on similar systems involving the formation of organozinc reagents from organic halides.
The choice of solvent and the use of chemical additives are critical in the synthesis of this compound, as they directly influence both the oxidative addition and solubilization steps.
Solvents: Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), have been shown to accelerate the initial oxidative addition step. It is proposed that these solvents can stabilize the charged intermediates formed during a single-electron transfer process, thereby lowering the activation energy for the reaction on the zinc surface.
The following table summarizes the observed effects of different activating strategies on the formation of organozinc reagents.
| Activating Agent | Effect on Oxidative Addition | Effect on Solubilization |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Accelerates | Minimal direct effect |
| Lithium Chloride (in THF) | Minimal direct effect | Accelerates |
Kinetic and Spectroscopic Studies of Transmetalation Steps
In cross-coupling reactions, such as the Negishi coupling, this compound transfers its aryl group to a transition metal catalyst, typically palladium or nickel. This step, known as transmetalation, is a critical part of the catalytic cycle.
The general mechanism involves the reaction of the organozinc reagent with an arylpalladium(II) halide complex, which is formed from the oxidative addition of an aryl halide to the Pd(0) catalyst. The transmetalation results in a diarylpalladium(II) complex and a zinc halide salt.
For many palladium-catalyzed cross-coupling reactions, including the Negishi coupling, the transmetalation step is often the rate-limiting step of the catalytic cycle. The rate of this step can be influenced by several factors, including the nature of the ligands on the palladium center, the solvent, and the specific organozinc reagent used.
Kinetic studies on related Negishi couplings have shown that the reaction rate can be dependent on the concentration of both the arylpalladium(II) halide complex and the organozinc reagent. However, in some cases, particularly with highly reactive organozinc compounds, the oxidative addition of the aryl halide to the Pd(0) catalyst can become rate-limiting. Detailed kinetic investigations specific to the sterically hindered 2,3,5,6-tetramethylphenyl group would be necessary to definitively identify the rate-determining step under various conditions. Spectroscopic techniques such as NMR can be employed to monitor the concentrations of intermediates and determine the kinetics of individual steps.
Organozinc reagents like this compound can be prepared through different routes, most commonly by the direct insertion of zinc into the corresponding aryl iodide or by the transmetalation of a pre-formed organometallic reagent with a zinc salt (e.g., ZnCl₂ or ZnBr₂). The two most common pre-formed reagents are Grignard reagents (organomagnesium) and organolithium compounds.
Grignard Pathway: Ar-MgBr + ZnBr₂ → Ar-ZnBr + MgBr₂
Lithium Pathway: Ar-Li + ZnI₂ → Ar-ZnI + LiI
The choice of pathway can influence the reactivity of the resulting organozinc reagent due to the presence of different salt byproducts (e.g., MgBr₂ vs. LiI). These salts can affect the aggregation state and solubility of the organozinc species. For instance, lithium salts are known to form higher-order zincates (e.g., Li[RZnX₂]), which can exhibit different reactivity in the transmetalation step compared to the simple organozinc halide.
Reductive Elimination Pathways
The final step in a typical cross-coupling cycle involving this compound is the reductive elimination from the diarylpalladium(II) intermediate. This step forms the new carbon-carbon bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
L₂Pd(Ar)(Ar') → Ar-Ar' + L₂Pd(0)
For reductive elimination to occur, the two organic groups (in this case, the 2,3,5,6-tetramethylphenyl group and the other aryl group from the coupling partner) must be in a cis orientation to each other on the palladium center. If they are trans, a trans-to-cis isomerization must precede the elimination step.
The rate of reductive elimination is influenced by several factors:
Steric Hindrance: The bulky 2,3,5,6-tetramethylphenyl group can sterically accelerate reductive elimination by destabilizing the palladium intermediate.
Electronic Effects: Electron-donating groups on the aryl ligands generally accelerate the rate of reductive elimination from many arylpalladium(II) complexes.
Ligand Effects: The nature of the ancillary ligands (L) on the palladium is crucial. Bulky, electron-rich phosphine (B1218219) ligands often promote reductive elimination.
Studies on related systems have shown that reductive elimination is typically a fast and irreversible step. The thermodynamics strongly favor the formation of the stable C-C bond and the Pd(0) species.
Influence of Steric Bulk on Catalyst Turnover
In a typical Negishi cross-coupling cycle, the key steps involve oxidative addition, transmetalation, and reductive elimination. The steric profile of the organozinc reagent can impact the transmetalation and reductive elimination steps. While the use of sterically hindered arylzinc halides is generally well-tolerated in such reactions, the increased bulk can necessitate specific catalyst systems to maintain high efficiency.
Research on related bulky arylzinc reagents has demonstrated that while the steric hindrance does not prevent the reaction, it can affect the kinetics. For instance, the rate of transmetalation, where the aryl group is transferred from zinc to the palladium catalyst, may be decreased due to non-bonded interactions between the bulky durenyl group and the ligands on the palladium center. This can lead to a lower turnover frequency compared to less hindered arylzinc reagents under identical conditions.
Table 1: Comparative Catalyst Turnover Frequencies in a Model Negishi Coupling
| Entry | Arylzinc Iodide | Catalyst Ligand | Turnover Frequency (TOF) (h⁻¹) |
| 1 | Phenylzinc iodide | Triphenylphosphine | 150 |
| 2 | 2-Methylphenylzinc iodide | Triphenylphosphine | 110 |
| 3 | 2,6-Dimethylphenylzinc iodide | Triphenylphosphine | 65 |
| 4 | This compound | Triphenylphosphine | 30 |
| 5 | This compound | XPhos | 120 |
This table presents hypothetical data based on general trends observed in Negishi couplings with sterically hindered reagents, illustrating the expected decrease in TOF with increased steric bulk and the mitigating effect of a suitable bulky ligand.
Aggregation Phenomena and Solution Structures (focusing on impact on reactivity)
The solution-state structure of organozinc halides is often more complex than a simple monomeric species. The nature of the organic substituent, the solvent, and the presence of any additives all influence the degree of aggregation, which in turn has a profound impact on the reagent's reactivity. For a sterically hindered compound like this compound, these phenomena are particularly significant.
In non-coordinating or weakly coordinating solvents, organozinc halides have a propensity to form aggregates. This occurs through the formation of halogen bridges between zinc centers. For less sterically demanding arylzinc halides, this can lead to the formation of dimers, trimers, or even polymeric chains.
In the case of this compound, the substantial steric bulk of the durenyl group is expected to disfavor the formation of large, highly ordered polymeric structures. However, the formation of dimeric species, where two zinc centers are bridged by two iodide atoms, is highly probable. Such a dimeric structure would exist in equilibrium with the monomeric form.
The reactivity of these different species can vary significantly. The monomeric form is generally considered to be the more reactive species in cross-coupling reactions, as the zinc center is more accessible for transmetalation. The formation of dimers and higher-order oligomers can sequester the active reagent, leading to a decrease in the effective concentration of the reactive species and, consequently, a lower reaction rate.
Table 2: Postulated Equilibrium Distribution of this compound Species in Solution
| Solvent | Monomer (%) | Dimer (%) | Higher Aggregates (%) |
| Toluene | 30 | 65 | 5 |
| Diethyl Ether | 60 | 40 | <1 |
| Tetrahydrofuran (B95107) (THF) | 85 | 15 | <1 |
| THF with LiCl | >95 | <5 | <1 |
This table provides a hypothetical representation of the speciation of this compound in different solvents, based on established principles of organozinc chemistry. The presence of coordinating solvents and salts is known to favor the monomeric species.
The aggregation state of this compound is highly sensitive to the presence of coordinating (solvating) ligands. Solvents such as tetrahydrofuran (THF) or diethyl ether can coordinate to the zinc center, breaking up the iodide bridges that hold the aggregates together. This coordination results in the formation of monomeric solvent-adducts, for example, (2,3,5,6-Me₄C₆H)ZnI(THF)₂.
The formation of these monomeric adducts generally leads to an increase in reactivity. The coordinated solvent molecules can be readily displaced during the transmetalation step of a catalytic cycle, and the zinc center is more Lewis acidic and therefore more prone to react.
The addition of salts, such as lithium chloride (LiCl), can also have a profound effect on the solution structure and reactivity. The chloride ions can displace the bridging iodides, leading to the formation of more soluble and often more reactive mixed-halide species or "ate" complexes. This strategy is frequently employed to enhance the reactivity of organozinc reagents. For a bulky reagent like this compound, the use of such additives can be particularly beneficial in ensuring the prevalence of the more reactive monomeric species in solution.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. These calculations are fundamental to predicting the geometry, stability, and reactivity of compounds like 2,3,5,6-Tetramethylphenylzinc iodide.
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, providing a three-dimensional structure. For this compound, this would involve finding the optimal bond lengths, bond angles, and dihedral angles.
A key feature of the 2,3,5,6-tetramethylphenyl (duryl) group is the steric hindrance caused by the four methyl groups on the aromatic ring. This steric bulk would significantly influence the conformation of the molecule, particularly the rotation around the zinc-carbon bond and the orientation of the iodide ligand. DFT calculations can predict the most stable conformer and the energy barriers for rotation between different conformations.
Table 1: Predicted Structural Parameters for Arylzinc Halides from DFT Studies
| Parameter | Typical Value Range | Significance for this compound |
| Zn-C Bond Length | 1.95 - 2.05 Å | The steric bulk of the duryl group may lead to a slightly elongated Zn-C bond compared to less substituted arylzinc halides. |
| Zn-I Bond Length | 2.50 - 2.65 Å | This parameter is crucial for understanding the lability of the iodide ligand in reactions. |
| C-Zn-I Bond Angle | ~180° (in monomeric form) | Significant deviation from linearity could indicate intermolecular interactions or solvent coordination. |
| Dihedral Angle (Aryl-Zn) | Variable | The rotational barrier and preferred angle are dictated by the steric interactions between the methyl groups and the zinc-iodide moiety. |
Note: The values in this table are illustrative and based on general findings for arylzinc halides. Specific values for this compound would require dedicated DFT calculations.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
For an organozinc reagent like this compound, the HOMO is expected to be localized primarily on the carbon-zinc bond, reflecting its nucleophilic character. The LUMO would likely be associated with the antibonding orbitals of the zinc-carbon and zinc-iodide bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.
The methyl groups on the phenyl ring, being electron-donating, would raise the energy of the HOMO, potentially making the durylzinc iodide more nucleophilic than unsubstituted phenylzinc iodide.
Charge Distribution and Bond Analysis
Understanding the distribution of electronic charge within the molecule is crucial for explaining its reactivity. DFT calculations can provide various measures of atomic charges (e.g., Mulliken, NBO). In this compound, the carbon atom bonded to zinc is expected to carry a partial negative charge, making it a nucleophilic center. The zinc atom will have a partial positive charge, and the iodine atom a partial negative charge.
Natural Bond Orbital (NBO) analysis can further elucidate the nature of the chemical bonds. The Zn-C bond in arylzinc halides is predominantly covalent but with significant ionic character. This polarity is the basis for the carbanion-like reactivity of the organic group.
Modeling of Reaction Pathways and Transition States
DFT can be used to map out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and transition states. This provides a detailed mechanistic understanding of how the reaction proceeds.
Energy Profiles for Oxidative Addition and Transmetalation
This compound is often used in cross-coupling reactions, where it transfers its organic group to a transition metal catalyst (e.g., palladium or nickel). This process is called transmetalation. DFT studies on similar systems have shown that transmetalation proceeds through a transition state where both metals are bridged by the organic group and the halide. The steric hindrance of the duryl group would likely increase the activation energy for this step compared to less bulky aryl groups.
The formation of the organozinc reagent itself, often via oxidative addition of an aryl iodide to zinc metal, can also be modeled. These calculations help in understanding the factors that influence the rate and efficiency of the synthesis of the reagent.
Table 2: Illustrative Energy Barriers for Key Reaction Steps of Arylzinc Reagents
| Reaction Step | Typical Activation Energy (kcal/mol) | Influence of 2,3,5,6-tetramethylphenyl Group |
| Oxidative Addition | 15 - 25 | The electron-rich nature of the duryl iodide might facilitate this step, but steric hindrance could play a complex role. |
| Transmetalation | 10 - 20 | The significant steric bulk would likely increase the activation energy, potentially slowing down the rate of cross-coupling. |
Note: These are generalized energy ranges. Actual values are highly dependent on the specific catalyst, solvent, and reaction conditions.
Prediction of Regioselectivity and Stereoselectivity
While regioselectivity is not a primary concern for the transfer of the 2,3,5,6-tetramethylphenyl group itself, DFT can be invaluable in predicting the regioselectivity of its reactions with unsymmetrical substrates. By comparing the activation energies for different possible reaction pathways, the most likely product can be identified.
In reactions involving chiral centers, DFT can be used to predict stereoselectivity. By modeling the transition states leading to different stereoisomers, the energy difference between them can be calculated, allowing for a prediction of the enantiomeric or diastereomeric excess. For reactions involving this compound, the bulky nature of the duryl group could play a significant role in directing the stereochemical outcome of a reaction.
Solvent Effects in Computational Models
Theoretical models for studying solvent effects can be broadly categorized into explicit and implicit solvent models. Explicit solvent models involve including a specific number of solvent molecules around the solute, providing a detailed, atomistic picture of the solute-solvent interactions. This approach is computationally intensive but can capture specific interactions like hydrogen bonding and coordination to the metal center. chemrxiv.org Ab initio molecular dynamics simulations, for instance, can be employed to explore the various solvation states of organozinc compounds at room temperature. chemrxiv.org
Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. primescholars.com This method is computationally less demanding and is widely used to calculate the bulk solvent effects on the geometry and electronic structure of molecules. By performing calculations in different implicit solvents, one can predict trends in stability and reactivity. For example, polar aprotic solvents like tetrahydrofuran (B95107) (THF) and dimethyl sulfoxide (B87167) (DMSO) are known to play a crucial role in the synthesis and reactivity of organozinc reagents. nih.govresearchgate.net Computational studies can quantify the energetic differences between various solvated species, as illustrated in the hypothetical data below for this compound.
Table 1: Calculated Relative Energies of this compound in Different Solvents (Illustrative Data)
| Solvent | Dielectric Constant | Calculated Relative Energy (kcal/mol) |
| Gas Phase | 1.0 | 0.0 |
| Toluene | 2.4 | -2.5 |
| Tetrahydrofuran (THF) | 7.5 | -5.8 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | -8.2 |
This table is for illustrative purposes and demonstrates the type of data generated from computational models.
The data in the table, while hypothetical for this specific compound, illustrates how computational models can predict the stabilization of the polar C-Zn bond by more polar solvents. Such studies are crucial for understanding reaction mechanisms, for instance, by characterizing the acceleration of oxidative addition of an organoiodide to zinc metal in different solvents. nih.govresearchgate.net
Ligand Design and Catalyst Optimization through Computational Screening
Computational screening has emerged as a powerful strategy for the rational design of ligands to optimize the performance of metal-based catalysts, including those involving zinc. researchgate.netchemrxiv.org For catalytic applications of this compound, where it might act as a precatalyst or be modified with ancillary ligands, computational methods can accelerate the discovery of optimal catalyst structures.
The process typically involves creating a virtual library of candidate ligands and evaluating their impact on the catalyst's key properties using quantum chemical calculations, often based on Density Functional Theory (DFT). researchgate.net These properties, known as descriptors, can be steric or electronic in nature. Steric descriptors might include parameters like the ligand's cone angle or its buried volume, which quantify the bulkiness of the ligand. Electronic descriptors can be derived from the energies of frontier molecular orbitals (HOMO and LUMO) or calculated atomic charges. researchgate.net
By establishing a relationship between these calculated descriptors and experimentally observed catalytic activity or selectivity, researchers can build predictive models. These models then guide the selection of the most promising ligands for synthesis and experimental testing, saving significant time and resources compared to traditional trial-and-error approaches.
For instance, in the context of zinc-catalyzed reactions like the ring-opening polymerization of lactide, computational studies have been used to understand how modifications to the ligand backbone influence catalytic activity. nih.govmdpi.com By comparing key geometric data and electronic properties of different zinc complexes, a more shielded and less accessible zinc center can be correlated with lower catalytic rates. nih.gov
Table 2: Illustrative Computational Data for Hypothetical Ligand Screening with a Zinc Catalyst
| Ligand | Steric Descriptor (% Buried Volume) | Electronic Descriptor (HOMO Energy, eV) | Predicted Relative Activity |
| Ligand A (Small, Electron-donating) | 25 | -5.2 | High |
| Ligand B (Bulky, Electron-donating) | 35 | -5.1 | Moderate |
| Ligand C (Small, Electron-withdrawing) | 26 | -5.8 | Low |
| Ligand D (Bulky, Electron-withdrawing) | 36 | -5.7 | Very Low |
This table is for illustrative purposes to show the type of data used in computational ligand screening.
This systematic and data-driven approach to ligand design is instrumental in fine-tuning the reactivity and selectivity of catalysts for specific chemical transformations.
Advanced Methodologies and Future Research Directions
Integration into Continuous Flow Chemistry Systems
The synthesis and use of organozinc reagents like 2,3,5,6-tetramethylphenylzinc iodide can be significantly enhanced by transitioning from traditional batch processes to continuous flow chemistry. Organozinc compounds are often unstable, exothermic to prepare, and sensitive to air and moisture, making their handling in large quantities problematic. nih.gov Continuous flow systems offer a compelling solution by enabling the on-demand synthesis and immediate consumption of these reactive intermediates in a controlled and safe manner. acs.orgresearchgate.net
In a typical setup, a solution of the corresponding aryl iodide (1-iodo-2,3,5,6-tetramethylbenzene) would be passed through a heated column packed with metallic zinc to generate this compound. nih.gov This freshly prepared, clean solution can then be directly channeled into a second reactor to be combined with a coupling partner for subsequent reactions, such as Negishi or Reformatsky reactions. acs.orgresearchgate.net This "in-line" approach minimizes the handling of the sensitive organozinc reagent, improves reproducibility, and allows for safe and rapid process optimization. acs.org The ability to control parameters like temperature, pressure, and residence time with high precision in a flow reactor can lead to higher yields and purities compared to batch synthesis. researchgate.netacs.org
Key advantages of a continuous flow approach for this compound include:
Enhanced Safety: Small reaction volumes minimize risks associated with exothermic reactions and unstable reagents. acs.org
Improved Control and Reproducibility: Precise control over reaction parameters leads to consistent product quality. nih.gov
Scalability: Processes developed on a lab scale can be more easily scaled up to pilot or industrial production. researchgate.netacs.org
The development of a robust, scalable continuous flow synthesis for this compound would significantly broaden its accessibility and application in both academic and industrial research. researchgate.net
Photoredox and Electrocatalytic Approaches for Organozinc Reactivity
Emerging techniques in photoredox and electrocatalysis offer novel pathways for activating organozinc reagents, providing alternatives to traditional thermal or transition-metal-catalyzed methods. These approaches can unlock unique reactivity patterns for compounds like this compound.
Photoredox Catalysis: Visible-light photoredox catalysis can activate organozinc reagents through single-electron transfer (SET) processes. acs.org Upon irradiation with blue light in the presence of an organic photocatalyst, an organozinc reagent can be oxidized to generate an alkyl or aryl radical. acs.orgnih.gov This radical can then participate in a variety of transformations, such as addition to alkenes. acs.orgacs.org For this compound, this method could be used to generate the corresponding 2,3,5,6-tetramethylphenyl radical for C-H functionalization or other radical-mediated coupling reactions. This approach can often be performed under mild, room-temperature conditions and can be carried out in a Barbier-type, one-pot fashion starting from the aryl iodide and metallic zinc. acs.org
Electrocatalysis: Electrochemical methods provide a powerful tool for the synthesis and reaction of organozinc compounds without the need for chemical oxidants or reductants. oup.comoup.com Arylzinc reagents can be prepared by the electroreduction of aryl halides in an electrochemical cell equipped with a sacrificial zinc anode. organic-chemistry.org This process, often facilitated by a cobalt catalyst, generates the organozinc species in solution, which can then be used directly in subsequent reactions like Negishi couplings. organic-chemistry.org This method avoids the need for highly activated zinc metal and can be more environmentally friendly. The electrochemical approach offers a useful alternative for generating this compound, particularly given that the direct insertion of zinc into sterically hindered and electron-rich aryl halides can be challenging. oup.com
| Approach | Activation Method | Intermediate | Potential Application for this compound |
| Photoredox Catalysis | Blue Light Irradiation + Photocatalyst | Aryl Radical (2,3,5,6-tetramethylphenyl radical) | Radical addition to π-systems; C-H functionalization |
| Electrocatalysis | Electric Current + Sacrificial Zn Anode | Arylzinc Reagent (ArZnI) | In-situ generation for Negishi cross-coupling reactions |
Sustainable and Green Chemistry Aspects in Organozinc Synthesis
The principles of green chemistry are increasingly guiding the development of synthetic methodologies, and the synthesis of organozinc reagents is no exception. For a compound like this compound, several strategies align with greener chemical practices.
The most direct and atom-economical method for preparing arylzinc iodides is the direct insertion of metallic zinc into an aryl iodide. mdpi.comwikipedia.org This approach is inherently greener than transmetalation routes that might start from organolithium or Grignard reagents, as it avoids the use of pyrophoric reagents and the generation of additional metallic salt byproducts. mdpi.com The synthesis of this compound from 1-iodo-2,3,5,6-tetramethylbenzene and zinc powder is a prime example of this strategy. nih.gov To facilitate this insertion, especially for electron-rich and sterically hindered substrates, various zinc activation methods and additives can be employed. The use of LiCl as an additive has been shown to be highly effective in promoting the reaction in ethereal solvents like THF. nih.gov
Another significant advancement in green chemistry is the use of mechanochemistry, such as ball milling. nih.gov This solvent-free or low-solvent technique can be used to activate zinc metal and generate organozinc species in situ for immediate use in reactions like the Negishi cross-coupling. nih.govresearchgate.net This method circumvents the need for bulk solvents, reducing waste and simplifying purification.
Key green aspects in the synthesis of this compound:
Direct Synthesis: The insertion of zinc into the corresponding aryl iodide is highly atom-efficient. mdpi.com
Catalytic Activation: Using catalytic amounts of activators like iodine or silver salts can improve efficiency and reduce waste. researchgate.netresearchgate.net
Mechanochemistry: Solventless ball-milling offers a path to generate and use the reagent with minimal environmental impact. nih.gov
Functional Group Tolerance: The inherent functional group tolerance of organozinc reagents reduces the need for protecting group chemistry, shortening synthetic sequences. researchgate.net
By focusing on direct synthesis methods and exploring innovative activation techniques like mechanochemistry, the preparation of this compound can be made more sustainable and environmentally benign. mdpi.comnih.gov
Development of Asymmetric Catalytic Reactions Utilizing Bulky Arylzinc Reagents
The steric bulk of this compound makes it an intriguing nucleophile for asymmetric catalysis, where its size can influence the stereochemical outcome of a reaction. A primary area of application is in the asymmetric Negishi cross-coupling reaction to create chiral biaryl compounds or to couple with secondary alkyl halides. nih.govnih.gov
In these reactions, a prochiral or racemic electrophile is coupled with the arylzinc reagent in the presence of a chiral transition metal catalyst, typically based on nickel or palladium, coordinated to a chiral ligand. nih.govchemrxiv.org The development of effective chiral ligands is paramount. For sterically demanding reagents, ligands with specific steric and electronic properties are required to achieve high levels of enantioselectivity. For instance, bulky N-heterocyclic carbene (NHC) or pyridine-oxazoline (pybox) based ligands have shown promise in promoting challenging asymmetric couplings. nih.govchemrxiv.org
A key challenge in reactions with bulky nucleophiles is overcoming the steric hindrance to allow for efficient transmetalation to the catalytic center while still maintaining high enantiocontrol. Research in this area would focus on designing new chiral ligands specifically tailored for coupling sterically demanding partners. The successful asymmetric coupling of this compound would provide access to highly congested, enantiomerically enriched molecular scaffolds.
| Catalyst System | Reaction Type | Potential Outcome with this compound | Reference |
| Nickel / Chiral Pybox Ligand | Asymmetric Negishi Coupling | Synthesis of enantioenriched products from racemic secondary halides | nih.gov |
| Palladium / Chiral NHC Ligand | Enantioconvergent Negishi Coupling | Formation of enantioenriched 1,1-diarylalkanes from racemic alkylzincs | chemrxiv.org |
| Rhodium / Chiral Diene Ligand | Asymmetric 1,4-Addition | Synthesis of chiral 2-aryl-4-piperidones | nih.gov |
Exploration of Novel Reaction Classes and Mechanistic Insights
While this compound is primarily known for its role in Negishi cross-coupling, its unique steric properties invite exploration into novel reaction classes and deeper mechanistic understanding.
Mechanistic Insights: The mechanism of Negishi coupling involves oxidative addition, transmetalation, and reductive elimination. rsc.org The sterically encumbered 2,3,5,6-tetramethylphenyl group likely slows down the transmetalation step. Understanding the kinetics and intermediates in this process is crucial for optimizing reaction conditions. The role of additives like lithium halides is particularly important; they are known to break up organozinc aggregates and form higher-order zincates, increasing their nucleophilicity and facilitating transmetalation. researchgate.netbeilstein-journals.org Investigating the precise structure of the active zincate species formed from this compound in the presence of LiCl would provide valuable mechanistic insight.
Novel Reactions: The hindered nature of this reagent could be exploited for high selectivity in other transformations. For example, in competitive acylation or allylation reactions, it may exhibit unique regioselectivity. Furthermore, its application in multicomponent reactions, such as the Mannich reaction, could lead to the synthesis of highly substituted, sterically congested amines. beilstein-journals.org Exploring its reactivity in copper-catalyzed cross-couplings or rhodium-catalyzed 1,4-additions could also open new synthetic avenues. nih.gov
Applications in the Synthesis of Complex Molecular Architectures (general, non-clinical)
The 2,3,5,6-tetramethylphenyl group, often referred to as the duryl group, is a valuable substituent for constructing complex and sterically hindered molecular architectures. The use of this compound as a nucleophile in palladium-catalyzed Negishi cross-coupling reactions is a powerful method for forging carbon-carbon bonds to create these structures. rsc.org
One of the primary applications is in the synthesis of non-planar, sterically congested biaryl compounds. The four methyl groups on the phenyl ring create a significant steric barrier, forcing the two aromatic rings in the resulting biaryl product to adopt a highly twisted conformation. This structural feature is of great interest in materials science for creating molecules with unique photophysical properties or for developing novel chiral ligands where the twisted backbone provides the source of chirality.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
